
O-(2-cyclopropylethyl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(2-cyclopropylethyl)hydroxylamine: is a chemical compound with the molecular formula C₅H₁₁NO It is characterized by the presence of a hydroxylamine group attached to a 2-cyclopropylethyl moiety
Mechanism of Action
Target of Action
O-(2-cyclopropylethyl)hydroxylamine is primarily used as a precursor for the synthesis of N-heterocycles . The primary targets of this compound are the molecules that participate in the formation of N-heterocycles, which are cyclic compounds containing nitrogen atoms .
Mode of Action
The compound interacts with its targets through a di-heteroatom [3,3]-sigmatropic rearrangement . This is a type of pericyclic reaction where a redistribution of atoms occurs, leading to the formation of new bonds . The rearrangement allows the compound to form N-heterocycles .
Biochemical Pathways
The compound affects the biochemical pathway involved in the synthesis of N-heterocycles . The [3,3]-sigmatropic rearrangement leads to the formation of a structurally diverse set of substituted tetrahydroquinolines . These are a type of N-heterocycles that have various applications in medicinal chemistry .
Result of Action
The result of the compound’s action is the efficient synthesis of a diverse set of substituted tetrahydroquinolines . These N-heterocycles have various applications in medicinal chemistry, including as building blocks for the synthesis of complex natural products and pharmaceuticals .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound has been shown to be bench-stable The efficiency of the [3,3]-sigmatropic rearrangement may be affected by factors such as temperature, ph, and the presence of other chemicals
Biochemical Analysis
Biochemical Properties
They can act as nucleophiles, reacting with electrophiles to form oximes . This property could potentially allow O-(2-cyclopropylethyl)hydroxylamine to interact with various enzymes, proteins, and other biomolecules.
Molecular Mechanism
It is known that hydroxylamines can react with aldehydes and ketones to form oximes . This reaction is essentially irreversible as the adduct dehydrates . This suggests that this compound could potentially exert its effects at the molecular level through similar mechanisms.
Metabolic Pathways
It is known that hydroxylamines can be synthesized from air and water via a plasma-electrochemical cascade pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-(2-cyclopropylethyl)hydroxylamine typically involves the reaction of 2-cyclopropylethylamine with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the compound.
Chemical Reactions Analysis
Types of Reactions: O-(2-cyclopropylethyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Oximes, nitroso compounds.
Reduction: Amines.
Substitution: Substituted hydroxylamines.
Scientific Research Applications
O-(2-cyclopropylethyl)hydroxylamine has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of N-heterocycles via [3,3]-sigmatropic rearrangement reactions.
Medicine: Explored for its potential therapeutic applications due to its unique reactivity and biological activity.
Industry: Utilized in organic synthesis for the preparation of various functionalized compounds.
Comparison with Similar Compounds
O-(2-Methylprenyl)hydroxylamine: Shares the hydroxylamine functional group and demonstrates similar reactivity in organic synthesis.
N-Nosyl-O-(2-bromoethyl)hydroxylamine:
Uniqueness: O-(2-cyclopropylethyl)hydroxylamine is unique due to the presence of the cyclopropyl group, which imparts distinct chemical properties and reactivity. This structural feature makes it a valuable compound for the synthesis of N-heterocycles and other functionalized molecules.
Properties
IUPAC Name |
O-(2-cyclopropylethyl)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c6-7-4-3-5-1-2-5/h5H,1-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPINMBRDCUBEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCON |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
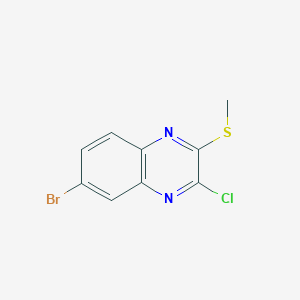
![Methyl 3-(6-butyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2763616.png)
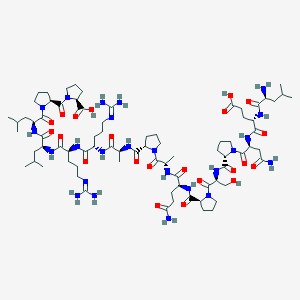
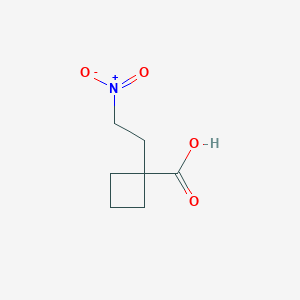
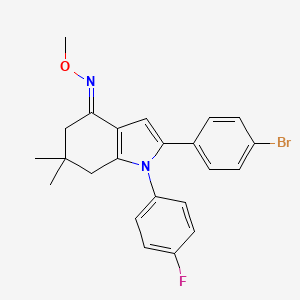
![tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate oxalate(2:1)](/img/new.no-structure.jpg)
![1-[2-(2,4-dichlorophenoxy)acetyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2763625.png)
![N-(4-nitrophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2763626.png)
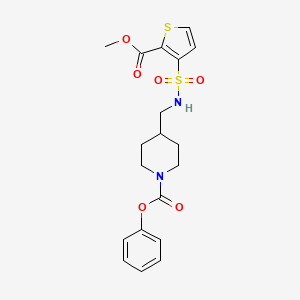
![N-(2,3-dimethylphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B2763629.png)
![6-(2H-1,3-benzodioxol-5-yl)-2-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2763630.png)
![N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2763631.png)
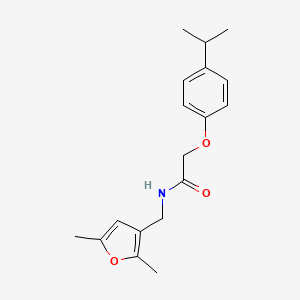
![6,6'-dibromo-2'-[(E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazin-1-yl]-4,4'-diphenyl-2,3'-biquinoline](/img/structure/B2763634.png)
